2,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,4-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including 2,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, often involve large-scale condensation reactions using readily available starting materials. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant implications in medicinal chemistry and material science .
Scientific Research Applications
2,4-Dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Industry: It is used in the development of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-methylbenzene-1,3-diol: Known for its anti-inflammatory and antioxidant properties.
2-(3,4-Dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole: Used as a PET imaging tracer for breast cancer.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of products further enhances its versatility and significance in scientific research .
Properties
IUPAC Name |
2,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-10-4-6-12(14(8-10)24-3)16(21)19-20-17-18-13-7-5-11(23-2)9-15(13)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIJHTPAHCCWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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